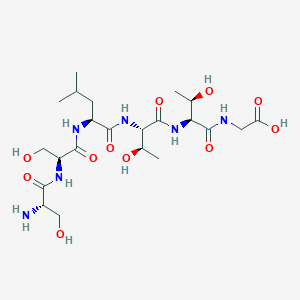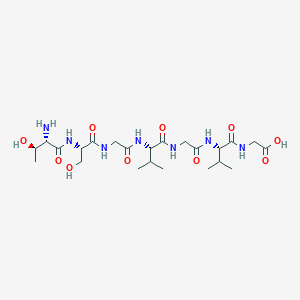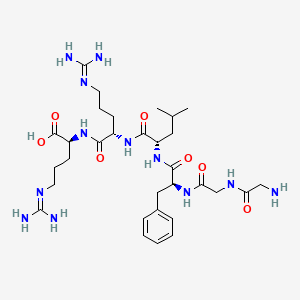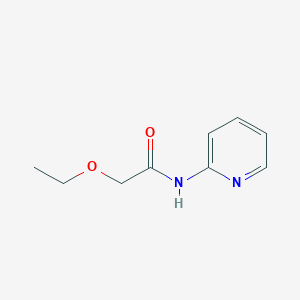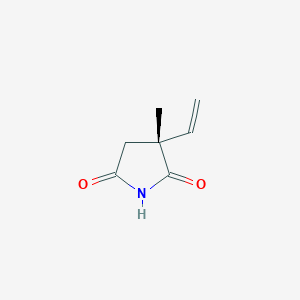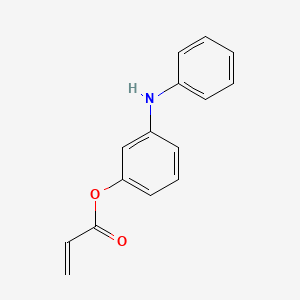
Bis(3-methylbutyl) 2-methylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylbutyl) 2-methylbutanedioate is an organic compound with the molecular formula C14H26O4. It is an ester derived from the reaction between 2-methylbutanedioic acid and 3-methylbutanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylbutyl) 2-methylbutanedioate typically involves the esterification of 2-methylbutanedioic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of bio-based feedstocks, such as itaconic acid and 3-methylbutanol derived from biomass, is being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-methylbutyl) 2-methylbutanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-methylbutanedioic acid and 3-methylbutanoic acid.
Reduction: 2-methylbutanol and 3-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(3-methylbutyl) 2-methylbutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Studied for its potential as a bioactive compound in agricultural applications.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of bio-based lubricants and as a plasticizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of bis(3-methylbutyl) 2-methylbutanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-methylbutyl) itaconate: Another ester derived from itaconic acid and 2-methylbutanol.
Bis(3-methylbutyl) itaconate: Similar to bis(3-methylbutyl) 2-methylbutanedioate but derived from itaconic acid.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties.
Propiedades
Número CAS |
599148-79-5 |
|---|---|
Fórmula molecular |
C15H28O4 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
bis(3-methylbutyl) 2-methylbutanedioate |
InChI |
InChI=1S/C15H28O4/c1-11(2)6-8-18-14(16)10-13(5)15(17)19-9-7-12(3)4/h11-13H,6-10H2,1-5H3 |
Clave InChI |
LTGYIPFHZXOJBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)CC(C)C(=O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate](/img/structure/B12594211.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)
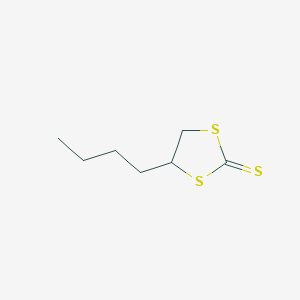
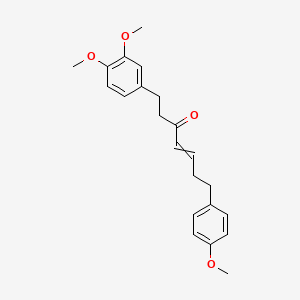
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
